molecular formula C12H13FO2 B13669346 1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13669346
M. Wt: 208.23 g/mol
InChI Key: REAZRAWZUNCVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-fluoro-3-methoxybenzene and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction to form the tetrahydrobenzoannulene ring system. This can be achieved using a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

Industrial Production Methods: Industrial production of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluoroaromatic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

  • 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
  • 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline

Comparison:

  • Structural Differences: The presence of the fluorine atom and the position of the methoxy group distinguish 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one from its analogs.
  • Chemical Properties: The fluorine atom imparts unique electronic properties, such as increased electronegativity and reactivity, compared to non-fluorinated analogs.
  • Biological Activity: The compound’s specific substitution pattern can result in different biological activities and binding affinities compared to similar compounds.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-fluoro-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-8-6-10-9(11(13)7-8)4-2-3-5-12(10)14/h6-7H,2-5H2,1H3

InChI Key

REAZRAWZUNCVFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCCC2=O)C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.